3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
CAS No.: 17843-09-3
Cat. No.: VC21042795
Molecular Formula: C10H19N3Si
Molecular Weight: 209.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17843-09-3 |
|---|---|
| Molecular Formula | C10H19N3Si |
| Molecular Weight | 209.36 g/mol |
| IUPAC Name | trimethyl(3,4,5-triazatricyclo[5.2.1.02,6]dec-4-en-3-yl)silane |
| Standard InChI | InChI=1S/C10H19N3Si/c1-14(2,3)13-10-8-5-4-7(6-8)9(10)11-12-13/h7-10H,4-6H2,1-3H3 |
| Standard InChI Key | WMHDGAHLMMBTDA-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)N1C2C3CCC(C3)C2N=N1 |
| Canonical SMILES | C[Si](C)(C)N1C2C3CCC(C3)C2N=N1 |
Introduction
3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole is a complex organic compound with the molecular formula C10H19N3Si and a molecular weight of approximately 209.36 g/mol . It features a benzotriazole core structure modified by a trimethylsilyl group at the first position and is known for its unique structural properties and potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole typically involves multiple steps starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions using specific catalysts and solvents to ensure high yield and purity .
Industrial Production:
In industrial settings:
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Large-scale synthesis: Utilizes optimized reaction conditions to maximize efficiency.
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Continuous flow reactors: Employed for precise control over temperature and pressure.
Chemical Reactions
This compound can undergo various chemical reactions:
Oxidation
Involves adding oxygen or removing hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction
Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution
Involves replacing one functional group with another; often facilitated by catalysts.
Common Reagents Used:
Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts depending on the reaction type .
Scientific Research Applications
This compound serves as a building block in synthetic organic chemistry due to its versatile benzotriazole scaffold:
Roles in Chemistry:
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Ligand in Coordination Chemistry: Its unique structure allows it to bind metals effectively.
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Precursor for Complex Molecules: Useful for synthesizing more intricate compounds through further functionalization reactions.
Biological Activity
Benzotriazole derivatives have shown significant antiviral properties:
Antiviral Activity Findings:
Research indicates that N-alkyl derivatives of benzotriazoles exhibit inhibitory activity against helicase enzymes associated with viruses like Hepatitis C Virus (HCV). Specifically designed alkyl substitutions enhance selectivity and potency against HCV helicase.
Safety Considerations
Handling this compound requires caution due to potential hazards:
Safety Precautions:
Avoid dust formation; do not breathe mist or vapors; avoid skin contact; use personal protective equipment when handling .
For detailed research findings on this compound's applications in medicinal chemistry or material science beyond what is covered here,
further investigation into specialized literature may be necessary due to its complex nature and diverse potential uses across scientific disciplines.
References used include PubChem , Echemi , LookChem , NCATS Inxight Drugs , GSRS .
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